Fmoc-D-Lys(Nic)-OH

Description

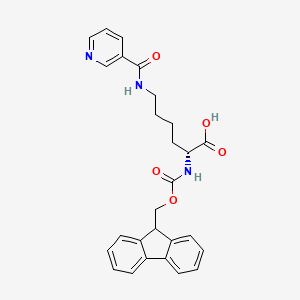

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQIRUSEYKWPF-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Modified Amino Acid Derivatives in Contemporary Peptide and Chemical Biology Research

The landscape of contemporary peptide and chemical biology research is heavily reliant on the use of modified amino acid derivatives. iris-biotech.demedchemexpress.com While the 20 proteinogenic amino acids provide the fundamental blueprint for natural proteins and peptides, researchers often require molecules with enhanced or entirely new functionalities that are not accessible with the standard set. Modified amino acids are synthetic analogs that have been structurally altered to introduce specific characteristics. chemimpex.com

These modifications can range from simple alterations, such as methylation or acetylation, to the incorporation of complex functional groups, fluorescent labels, or non-natural side chains. iris-biotech.dechemimpex.com The primary goal of using these derivatives is to create peptides with improved therapeutic potential or to serve as sophisticated probes for studying biological processes. iris-biotech.desigmaaldrich.com For instance, modifications can significantly enhance a peptide's stability against enzymatic degradation, improve its solubility and bioavailability, increase its binding affinity and specificity to a biological target, or introduce novel functionalities for imaging or drug conjugation. medchemexpress.comchemimpex.com The synthesis of these modified peptides is often accomplished through methods like solid-phase peptide synthesis (SPPS), which allows for the precise, sequential addition of both natural and modified amino acid building blocks. sigmaaldrich.com

Interactive Data Table: Examples of Amino Acid Modifications

| Modification Type | Description | Purpose in Research |

|---|---|---|

| Phosphorylation | Addition of a phosphate (B84403) group (PO43−) | Studying cell signaling and enzyme activation. |

| Glycosylation | Attachment of a carbohydrate (glycan) | Investigating protein folding, stability, and cell recognition. |

| Methylation | Addition of a methyl group (CH3) | Researching epigenetics and protein function regulation. |

| Incorporation of Non-Natural Side Chains | Replacing a natural side chain with a synthetic one | Creating peptides with novel structures and functions. |

Rationale for D Amino Acid Incorporation in Synthetic Biomolecules and Peptidomimetics

One of the most significant challenges in developing therapeutic peptides is their susceptibility to rapid degradation by proteases in the body. sigmaaldrich.comchemimpex.com Naturally occurring peptides are composed exclusively of L-amino acids, and proteases have evolved to specifically recognize and cleave peptide bonds between these L-isomers. To overcome this limitation, researchers incorporate D-amino acids—the non-natural mirror images (enantiomers) of L-amino acids—into peptide sequences. chemimpex.comchempep.com

Key Research Findings on D-Amino Acid Incorporation

Enhanced Stability : Peptides containing D-amino acids show increased resistance to enzymatic breakdown, leading to longer plasma retention. sigmaaldrich.com

Improved Bioavailability : By resisting degradation, D-amino acid-containing peptides can have improved pharmacokinetic profiles. sigmaaldrich.com

Conformational Constraint : The inclusion of a D-amino acid can induce specific turns or secondary structures in a peptide chain, which can be crucial for its interaction with a biological target. chemimpex.com

Modulation of Activity : Replacing an L-amino acid with its D-counterpart at a specific position can alter the resulting peptide's biological function, a strategy used in designing new therapeutics. chempep.com

Overview of Nε Nicotinoyl Lysine Derivatives As Specialized Building Blocks in Peptide Synthesis

Nα-Fmoc Protection Strategy and Orthogonal Side-Chain Functionalization in this compound Synthesis

The synthesis of this compound relies on a strategic application of protecting groups to ensure regioselective modifications. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS). genscript.comacsgcipr.org This protection prevents unwanted reactions at the N-terminus during peptide chain elongation. genscript.com

Simultaneously, the ε-amino group of the D-lysine side chain is acylated with a nicotinoyl group. chemimpex.com This functionalization is crucial as the nicotinoyl moiety can enhance the bioavailability and receptor affinity of the final peptide. chemimpex.com The synthesis of a similar compound, N-Boc-N6-nicotinoyl-L-lysine, involves the reaction of Boc-L-lysine with nicotinoyl chloride in the presence of a base like triethylamine (B128534). vulcanchem.com A similar principle would apply to the synthesis of the D-enantiomer, starting with the appropriately protected D-lysine.

The key to the utility of this compound lies in the orthogonality of the protecting groups. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting the nicotinoyl group on the side chain. genscript.comacsgcipr.org This orthogonality allows for the sequential assembly of amino acids onto the N-terminus while preserving the specific functionality of the lysine side chain. chempep.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing this compound as a Monomer

This compound serves as a valuable monomer in Fmoc-based SPPS, enabling the incorporation of a D-amino acid with a functionalized side chain into a growing peptide sequence. chemimpex.combapeks.com This is particularly significant for creating peptides with increased stability against enzymatic degradation, as proteases are generally specific to L-amino acids. nih.gov

Optimization of Coupling Efficiencies in Peptide Elongation Sequences

The choice of coupling reagents and conditions can significantly impact the efficiency. Common strategies involve the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. researchgate.net Alternatively, phosphonium (B103445) or aminium/uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) or HATU can be employed, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov The optimization of coupling times and reagent stoichiometry is essential to ensure complete reaction and maximize the yield of the desired peptide. Monitoring the reaction, for instance through the Kaiser test or by analyzing resin samples, can help in determining the optimal conditions. iris-biotech.de

Selective Deprotection Regimes for Fmoc and Nicotinoyl Protecting Groups

A key advantage of using this compound is the ability to selectively deprotect different functional groups at various stages of the synthesis.

The removal of the Nα-Fmoc group is a fundamental step in each cycle of SPPS, allowing for the subsequent coupling of the next amino acid. genscript.com This deprotection is an E1cB elimination reaction initiated by a base. rsc.org

Reagent Selection: The most common reagent for Fmoc deprotection is a solution of piperidine in DMF, typically at a concentration of 20-50%. genscript.comacsgcipr.org Piperidine is highly effective and acts as both the base to initiate the deprotection and a scavenger for the resulting dibenzofulvene (DBF) byproduct. springernature.com However, due to its classification as a controlled substance, alternatives have been explored. nih.gov These include:

4-methylpiperidine (4MP): Demonstrates similar efficiency to piperidine. iris-biotech.de

Piperazine (B1678402) (PZ): Can be used, sometimes in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to achieve rapid deprotection. acsgcipr.orgrsc.org

DBU: A non-nucleophilic base that can be used for sensitive sequences. iris-biotech.deiris-biotech.de

Pyrrolidine: Identified as a promising alternative that can be used in less polar solvent systems. acs.org

Kinetics: The rate of Fmoc deprotection is influenced by several factors, including the chosen base, its concentration, the solvent, and the specific amino acid residue. rsc.orgspringernature.com The reaction is generally rapid, often completing within minutes. rsc.org Kinetic studies can be performed by monitoring the absorbance of the DBF-adduct at around 301 nm. iris-biotech.dersc.org For instance, the half-life (t1/2) of Fmoc removal with 5% piperazine in DMF was found to be 50 seconds, while the addition of 2% DBU reduced this to just 4 seconds. rsc.org The kinetics can be sequence-dependent; for example, deprotection of Fmoc-L-Arginine(Pbf)-OH is slower than that of Fmoc-L-Leucine-OH. nih.gov

| Reagent | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20-50% genscript.comacsgcipr.org | DMF genscript.com | Standard, highly efficient, acts as base and scavenger. genscript.comspringernature.com |

| 4-Methylpiperidine (4MP) | 20% nih.gov | DMF nih.gov | Similar efficiency to piperidine, not a controlled substance. iris-biotech.de |

| Piperazine (PZ) / DBU | 5% PZ + 2% DBU rsc.org | DMF rsc.org | Very rapid deprotection. rsc.org |

| DBU | Variable | DMF iris-biotech.de | Non-nucleophilic, useful for sensitive sequences. iris-biotech.de |

| Pyrrolidine | Variable | Various, including less polar solvents acs.org | Alternative to piperidine, allows for use in greener solvents. acs.org |

The nicotinoyl group on the lysine side chain is generally stable to the conditions used for Fmoc-SPPS, including the repetitive piperidine treatments for Fmoc removal and the final cleavage from most resins using trifluoroacetic acid (TFA). vulcanchem.com This stability allows the nicotinoyl group to be carried through the synthesis and remain on the final peptide.

However, if selective removal or modification of the nicotinoyl group is desired while the peptide is still on the solid support, more specific and often harsher cleavage strategies would be necessary. The stability of the amide bond linking the nicotinoyl group to the lysine side chain means that its removal is not as straightforward as with more labile protecting groups like Boc or Trt. In some contexts, enzymatic cleavage might be a possibility, for example, using NAD+-dependent enzymes. vulcanchem.com For many applications, the nicotinoyl group is intended to be a permanent modification of the final peptide, contributing to its biological function. chemimpex.comresearchgate.net

Considerations for D-Amino Acid Stereochemical Integrity in SPPS

A critical aspect of peptide synthesis is the maintenance of the stereochemical integrity of the constituent amino acids. Racemization, the conversion of one enantiomer into a mixture of both D and L forms, can be a significant side reaction, potentially compromising the biological activity of the final peptide. rsc.org The risk of racemization is particularly pronounced during the activation step of the coupling reaction. rsc.org

For D-amino acids like this compound, it is crucial to minimize conditions that could lead to epimerization at the α-carbon. Several factors can influence the degree of racemization:

Activation Method: The use of urethane-protected amino acids like Fmoc derivatives generally suppresses racemization. Activation methods that avoid strong bases are preferred. For example, using pre-formed active esters like pentafluorophenyl (Pfp) esters can significantly reduce epimerization because no added base is required for the coupling reaction. sigmaaldrich-jp.com

Base: The presence of excess base during coupling can increase the risk of racemization.

Sequence: The specific amino acid being coupled and the preceding residue on the resin can influence the propensity for racemization. rsc.org

The use of D-amino acids can also influence side reactions like diketopiperazine (DKP) formation, which is more likely to occur when combinations of L- and D-amino acids are used in a sequence. rsc.org Therefore, careful selection of coupling reagents, control of reaction times, and awareness of sequence-dependent effects are paramount to preserving the stereochemical purity of peptides containing this compound.

Solution-Phase Synthesis Approaches for this compound Derivatives and Conjugates

Solution-phase synthesis offers a versatile platform for the preparation of this compound derivatives and their subsequent conjugation into larger peptide sequences or other molecular frameworks. This classical approach, while sometimes more labor-intensive than solid-phase methods, provides significant flexibility in terms of scale, purification of intermediates, and the use of reagents that may be incompatible with solid supports.

The core of the solution-phase strategy for creating derivatives of this compound involves the coupling of nicotinic acid to the ε-amino group of Nα-Fmoc-D-lysine. This is typically achieved by activating the carboxylic acid of nicotinic acid to facilitate the formation of an amide bond with the lysine side-chain amine. A common method involves converting nicotinic acid into its more reactive acyl chloride derivative, nicotinoyl chloride, often by using reagents like thionyl chloride. nih.govmdpi.com This activated intermediate is then reacted with Nα-Fmoc-D-lysine in an appropriate organic solvent. The reaction is generally performed in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloride salt of the acyl chloride and to facilitate the coupling reaction. nih.gov

Once synthesized, this compound can be integrated into peptides in a stepwise manner using solution-phase techniques. This process involves the selective deprotection of the Nα-Fmoc group, typically with a mild base like piperidine, followed by coupling with the next Nα-Fmoc-protected amino acid in the sequence. Standard peptide coupling reagents are employed to facilitate the formation of the peptide bond.

Research into the synthesis of related nicotinoyl-peptide derivatives provides insight into the practical conditions for these solution-phase couplings. For instance, the synthesis of a chenodeoxycholate (CDCA)-lysine-niacin conjugate was successfully achieved by reacting nicotinoyl chloride hydrochloride with a lysine derivative in anhydrous dimethylformamide (DMF) with triethylamine at 4°C. nih.gov Another study details the synthesis of nicotinoyl-glycyl-glycine-methyl ester by adding a cold dichloromethane (B109758) (DCM) solution of nicotinoyl chloride to a cold DCM solution of the dipeptide ester and stirring the mixture for several hours. mdpi.com These examples underscore the general methodology applicable to the synthesis and conjugation of this compound in solution.

The following tables summarize findings from studies on the solution-phase synthesis of related nicotinoyl derivatives, which inform the methodologies for this compound.

Table 1: Summary of Solution-Phase Nicotinoylation Reaction Conditions This table outlines the specific reagents and conditions used in the solution-phase synthesis of various nicotinoyl conjugates.

| Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Reference |

| Nicotinoyl-glycyl-glycine-methyl ester | Nicotinoyl chloride, Glycyl-glycine methyl ester | - | Dichloromethane (DCM) | Stirred for 3h at -20°C, then 24h at room temperature | mdpi.com |

| CDCA-lysine-niacin | CDCA-lysine, Nicotinoyl chloride hydrochloride | Triethylamine (TEA) | Dimethylformamide (DMF) | 4°C for 4 hours | nih.gov |

| Nicotinoyl peptide derivative | Resin-bound peptide, Nicotinic acid | - | N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) | Room temperature, overnight | google.com |

| Dipeptide derivatives | Nicotinic acid, L-amino acid methyl ester | Thionyl chloride (for activation) | - | - | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Table 2: Research Findings on Solution-Phase Synthesis of Nicotinoyl Derivatives This table details the objectives and key outcomes of relevant research involving the solution-phase synthesis of nicotinoyl compounds.

| Study Focus | Key Findings | Synthesized Compounds | Analytical Methods | Reference |

| Synthesis of novel dipeptide derivatives based on nicotinoylglycylglycine hydrazide | Conventional solution-phase peptide coupling methods were used. The synthesized compounds showed significant antimicrobial inhibitor activity. | Nicotinoyl-glycyl-glycine-hydrazide and its derivatives | Mass Spectrometry (MS), Elemental Analysis | nih.govmdpi.com |

| Synthesis of potential sustained-release prodrugs targeting ASBT | A bile acid conjugate of niacin was synthesized using lysine as a linker. The resulting prodrug exhibited binding affinity for the Apical Sodium-dependent Bile Acid Transporter (ASBT). | CDCA-lysine-niacin | Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

| Development of cosmetic compositions with nicotinoyl peptide derivatives | A desired peptide was first synthesized and then coupled with nicotinic acid to produce nicotinoyl peptide derivatives with low skin irritation and good collagen production effects. | Nicotinoyl-neuropeptide derivatives | Cell proliferation assays | google.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The solution-phase approach is particularly valuable for creating complex conjugates where the starting materials are sensitive or when purification of intermediates is necessary to ensure the final product's purity. While solid-phase synthesis has become dominant for routine peptide synthesis, solution-phase methods remain indispensable for creating specialized derivatives and conjugates of modified amino acids like this compound. acs.org

Role of the Nicotinoyl Group as an Nε-Protecting Group in Orthogonal Synthesis

In the realm of solid-phase peptide synthesis (SPPS), orthogonality is a paramount principle. It dictates that the various protecting groups used for the α-amino group and the side chains of amino acids must be removable under distinct conditions, preventing unintended deprotection during the synthetic process. The most common strategy in modern peptide synthesis is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups (like tBu, Boc, Trt) are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) at the final step. biosynth.comiris-biotech.de

The Nε-nicotinoyl group on a lysine residue introduces a third dimension of orthogonality. It is exceptionally stable to the standard conditions used for both Fmoc deprotection (piperidine) and final cleavage with TFA. This stability ensures that the nicotinoyl moiety remains intact throughout the entire peptide assembly process. sigmaaldrich.com Its removal, when desired, requires specific and harsher conditions, such as strong acid hydrolysis or catalytic hydrogenation, which are not typically employed during standard SPPS. This robust nature makes it a "super-permanent" protecting group in many synthetic schemes.

However, its primary utility is not just as a permanent shield. The true value of the nicotinoyl group lies in its ability to persist through multiple synthetic steps, including the deprotection of other "orthogonal" groups like ivDde or Alloc, before being addressed. sigmaaldrich.comchempep.com For instance, a peptide could be synthesized with a lysine residue protected with an acid-labile group (Boc), another with a hydrazine-labile group (ivDde), and a third with the nicotinoyl group. Each of these can be deprotected sequentially to allow for site-specific modifications at different stages of the synthesis, a strategy crucial for producing branched or multi-functionalized peptides.

Table 1: Orthogonality and Deprotection Conditions of Common Lysine Nε-Protecting Groups

| Protecting Group | Structure | Stable to 20% Piperidine/DMF | Stable to 95% TFA | Cleavage Conditions | Orthogonality Class |

| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Yes | No | Strong Acid (e.g., TFA) | Acid-Labile |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | See Ref chempep.com | Yes | Yes | 2-5% Hydrazine in DMF | Hydrazine-Labile |

| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂CH=CH₂ | Yes | Yes | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Palladium-Catalyzed |

| Nicotinoyl | -(C=O)-C₅H₄N | Yes | Yes | Strong Acid Hydrolysis / Hydrogenation | Highly Stable / Specific |

Structural and Mechanistic Implications of Nicotinoyl-Modified Lysine Residues

The introduction of a nicotinoyl group on a lysine side chain can have significant structural and functional consequences for a peptide. Unlike the flexible aliphatic side chain of a native lysine or the commonly used Boc-protected lysine, the nicotinoyl group is a rigid, planar, aromatic structure. This rigidity can impose conformational constraints on the peptide backbone and influence its secondary structure. For example, the bulky and planar nature of the nicotinoyl group might disrupt α-helical structures or, conversely, promote specific turn conformations depending on its position within the peptide sequence.

Moreover, the electronic properties of the pyridine (B92270) ring can influence intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan. These interactions can play a crucial role in the binding of the peptide to its biological target, potentially enhancing affinity or altering specificity. nih.gov Studies on bradykinin (B550075) receptor antagonists have explored the use of ε-nicotinoyllysine to modulate receptor binding and enzymatic stability, highlighting the functional impact of this modification. nih.gov The distribution and orientation of such modified lysine residues can significantly affect a peptide's interaction with biological membranes or protein surfaces. nih.govfrontiersin.org

Table 4: Potential Structural and Functional Effects of Nε-Nicotinoyl Lysine

| Feature of Nicotinoyl Group | Potential Implication | Example Effect |

| Rigidity and Planarity | Conformational restriction of the lysine side chain and local peptide backbone. | Disruption or stabilization of secondary structures (α-helices, β-sheets). mdpi.com |

| Aromaticity | Potential for π-π stacking interactions. | Enhanced binding affinity to receptors with aromatic pockets. |

| Pyridine Nitrogen | Hydrogen bond acceptor capability. | Formation of specific hydrogen bonds with a receptor or enzyme. |

| Hydrophilicity/Polarity | Increased local polarity compared to aliphatic protecting groups. | Altered solubility and membrane permeability of the peptide. |

Applications in Advanced Chemical Biology, Molecular Imaging, and Biomaterials Science

Development of Biologically Active Peptides and Molecular Probes

The incorporation of Fmoc-D-Lys(Nic)-OH into peptide synthesis workflows has significantly expanded the repertoire of tools available for creating sophisticated and functional biomolecules. The D-configuration of the lysine (B10760008) residue inherently confers resistance to enzymatic degradation, a desirable trait for therapeutic peptides.

Incorporation into Designed Peptide-Based Therapeutics and Drug Design Strategies

The unique architecture of this compound is instrumental in the design of innovative peptide-based therapeutics. The nicotinoyl group can serve various functions, including acting as a pharmacophore itself or as a handle for further chemical modifications. The use of D-amino acids like D-lysine is a well-established strategy to enhance the metabolic stability of peptide drugs, prolonging their half-life in vivo. rsc.orgmdpi.com

| Therapeutic Strategy | Role of this compound | Potential Advantage |

| Metabolic Stability | Introduction of a D-amino acid. | Increased resistance to proteolysis, leading to a longer in-vivo half-life. |

| Pharmacophore Integration | The nicotinoyl group can act as a key binding element. | Enhanced target affinity and specificity. |

| Prodrug Design | The nicotinoyl group can be a site for linker attachment for controlled drug release. | Improved pharmacokinetic profile and reduced off-target effects. |

Design of Peptidic Scaffolds for Mechanistic Enzymology and Protein Interaction Studies

Peptidic scaffolds are essential tools for probing the intricacies of enzyme mechanisms and protein-protein interactions. biorunstar.com this compound allows for the construction of such scaffolds with precisely positioned functional groups. The nicotinoyl moiety can be used as a spectroscopic probe or as a point of attachment for other reporter groups.

By synthesizing a library of peptides containing this compound at various positions, researchers can systematically map the binding interface of a protein or identify key residues involved in enzymatic catalysis. The inherent stability of the D-lysine backbone ensures that the scaffold remains intact during the course of the experiment, providing reliable data. acs.org

Utilization in Labeled Peptide Synthesis for Biological Assays (e.g., receptor binding, cellular trafficking)

The synthesis of labeled peptides is crucial for a wide range of biological assays, including receptor binding studies and the visualization of cellular trafficking. researchgate.net The nicotinoyl group on this compound can be readily modified or replaced to incorporate a variety of labels, such as fluorophores, biotin, or radioactive isotopes.

This site-specific labeling is made possible through the orthogonal protection strategy afforded by the Fmoc group. chempep.com The Fmoc group on the alpha-amino group can be selectively removed to allow for peptide chain elongation, while the nicotinoyl group on the side chain remains protected. Subsequently, the nicotinoyl group can be deprotected and modified without affecting the rest of the peptide. This precise control over labeling ensures that the biological activity of the peptide is not compromised.

Functionalization for Bioconjugation and Molecular Imaging Applications

The ability to selectively functionalize the lysine side chain makes this compound a valuable asset in the development of bioconjugates and targeted molecular imaging agents. nih.gov

Site-Specific Bioconjugation through Nε-Functionalization of Lysine

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a powerful technique for creating novel materials and therapeutics. nih.gov The epsilon-amino group (Nε) of lysine is a common target for bioconjugation due to its nucleophilicity. nih.gov this compound provides a pre-functionalized lysine residue that can be incorporated into a peptide sequence. The nicotinoyl group can then be chemically altered or replaced to attach other molecules of interest, such as polymers, drugs, or nanoparticles. chempep.com

This site-specific approach to bioconjugation is superior to random modification methods, which can lead to a heterogeneous mixture of products with variable activity. rsc.org The use of this compound ensures the production of a well-defined bioconjugate with consistent properties.

| Bioconjugation Application | Role of Nε-Functionalization | Example of Attached Moiety |

| Drug Delivery | Attachment of a cytotoxic drug to a targeting peptide. | Doxorubicin |

| Polymer Conjugation (PEGylation) | Attachment of polyethylene (B3416737) glycol (PEG) to improve solubility and circulation time. | mPEG |

| Surface Immobilization | Covalent attachment of a peptide to a solid support for use in biosensors. | Gold Nanoparticles |

Engineering of Targeted Molecular Imaging Agents (TMIAs)

Targeted molecular imaging agents (TMIAs) are designed to specifically accumulate at a site of disease, allowing for non-invasive visualization and diagnosis. nih.gov Peptides are excellent targeting moieties for TMIAs due to their small size, high affinity, and low immunogenicity. nih.gov

This compound can be used to construct peptide-based TMIAs by incorporating the nicotinoyl group as a site for attaching an imaging reporter, such as a radionuclide for positron emission tomography (PET) or a near-infrared dye for optical imaging. nih.gov The D-lysine component enhances the in vivo stability of the TMIA, leading to improved imaging contrast. The modular nature of this approach allows for the rapid synthesis and screening of a variety of TMIAs with different targeting peptides and imaging reporters. researchgate.net

Application in Branched Peptides, Multivalent Constructs, and Dendrimeric Structures

Branched and dendrimeric peptides are of significant interest in drug delivery and vaccinology because they allow for the multivalent presentation of epitopes or functional groups, which can greatly enhance biological activity. The synthesis of these structures relies on amino acid building blocks that can initiate branching.

The standard building block for creating a branch point is N-α,N-ε-bis-Fmoc-lysine (Fmoc-Lys(Fmoc)-OH). ub.edu After this residue is coupled to the peptide chain, both Fmoc groups are removed simultaneously, exposing two free amines (the α- and ε-amines) upon which two separate peptide chains can be extended. ub.edu This process can be repeated to create successive generations of branches, leading to a dendrimeric core.

Once the branched scaffold is built, terminal amino acids with specific functionalities are added to the periphery. This is where a building block like this compound finds its application. It can be coupled to the termini of a branched peptide, resulting in a multivalent construct that displays multiple nicotinoyl groups. Such a structure could be used to study how the multivalent presentation of this acyl group affects interactions with biological targets. Orthogonally protected lysines, such as Fmoc-Lys(ivDde)-OH, are also frequently used to create branching points or to attach specific labels to a lysine side chain within a larger structure. chempep.com

Contributions to Studies of Post-Translational Modifications (e.g., as surrogates for acylation events)

Post-translational modifications (PTMs) are covalent processing events that alter the properties of proteins after translation. Lysine acylation, the attachment of an acyl group to the ε-amine of a lysine residue, is a widespread and crucial PTM that includes acetylation, succinylation, malonylation, and others. nih.gov These modifications play a key role in regulating protein function, metabolism, and cell signaling. nih.gov

Studying the specific biological impact of a particular PTM requires access to homogeneously modified proteins or peptides. Chemical synthesis using pre-modified amino acid building blocks is the most direct way to achieve this. Building blocks such as Fmoc-Lys(Ac)-OH (for acetylation) and Fmoc-L-Lys(Palm)-OH (for palmitoylation) are routinely used in SPPS to generate peptides containing a site-specific acylated lysine. sigmaaldrich.comiris-biotech.de

This compound serves this exact purpose for nicotinoylation. By incorporating this building block, researchers can synthesize peptides that mimic a nicotinoylated protein segment. This enables detailed investigations into:

The recognition of nicotinoylated lysine by specific "reader," "writer," or "eraser" enzymes.

The effect of nicotinoylation on peptide structure, stability, and conformation.

The influence of this specific PTM on protein-protein interactions or enzyme activity.

Recent research has demonstrated that localized acylation with a nicotinyl group can have significant effects on the function of biomolecules like mRNA, highlighting the importance of this specific modification and the utility of chemical tools to study it. nih.gov

Analytical Characterization and Methodological Considerations in Research

Advanced Spectroscopic Analysis of Fmoc-D-Lys(Nic)-OH and Its Synthetic Conjugates

Spectroscopic methods are indispensable for confirming the structure and purity of this compound and the peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules like this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can verify the presence and connectivity of the different molecular components.

Key expected signals in the ¹H NMR spectrum of this compound would include:

Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the fluorenyl and nicotinoyl rings. libretexts.org

Fmoc Group Protons: Characteristic signals for the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety. libretexts.org

Lysine (B10760008) Backbone Protons: Signals for the α-CH, and the various methylene (B1212753) groups (β, γ, δ, ε) of the lysine side chain. The chemical shifts of these protons can be influenced by the neighboring functional groups.

Amide and Carboxylic Acid Protons: Broad signals for the NH and OH protons, the positions of which can vary depending on the solvent and concentration.

For instance, in a related compound, Fmoc-D-Lys(Boc)-OH, the protons of the lysine backbone appear at specific chemical shifts that help in its identification. researchgate.net Similarly, the distinct aromatic signals from the nicotinoyl group in this compound would be crucial for confirming its successful conjugation.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound This table presents expected chemical shift ranges based on typical values for similar structures. Actual values can vary based on solvent and experimental conditions.

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Nicotinoyl Aromatic Protons | 8.5 - 9.0 |

| Fmoc Aromatic Protons | 7.2 - 7.8 |

| α-CH (Lysine) | 4.0 - 4.5 |

| ε-CH₂ (Lysine) | 3.2 - 3.6 |

| β, γ, δ-CH₂ (Lysine) | 1.2 - 1.9 |

| Fmoc CH & CH₂ | 4.1 - 4.6 |

Mass Spectrometry (MS) for Precision Determination of Purity and Molecular Weight in Complex Systems

Mass spectrometry is a critical tool for determining the molecular weight and assessing the purity of this compound and its peptide conjugates. High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide highly accurate mass measurements, confirming the elemental composition of the molecule. The exact mass of this compound (C₂₇H₂₇N₃O₅) is 473.52 g/mol . sigmaaldrich.com

In the analysis of nicotinoyl-modified peptides, mass spectrometry is used to verify the successful incorporation of the this compound residue. researchgate.net Fragmentation analysis (MS/MS) can further provide sequence information and confirm the location of the modification within the peptide chain.

Chromatographic Techniques for Reaction Monitoring and Purification of Nicotinoyl-Modified Peptides

Chromatographic methods are essential for both monitoring the progress of peptide synthesis reactions and for purifying the final nicotinoyl-modified peptide products.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of synthetic peptides. bachem.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where separation is based on the hydrophobicity of the molecules. bachem.com A stationary phase, typically C18-modified silica, is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.compeptide.com

Strategies for Efficient Purification of Nicotinoyl-Modified Peptides

The purification of crude synthetic peptides is typically achieved using preparative RP-HPLC. peptide.com The goal is to separate the target nicotinoyl-modified peptide from various impurities that can arise during synthesis, such as deletion sequences, truncated peptides, and peptides with incomplete deprotection of side chains. bachem.com

The purification process often involves a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased. bachem.compeptide.com This causes compounds to elute from the column in order of increasing hydrophobicity. Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product. peptide.com For complex mixtures or peptides that are difficult to purify by RP-HPLC alone, other techniques like ion-exchange chromatography (IEX) may be employed as a complementary step. phmethods.netnih.gov

Table 2: Typical HPLC Parameters for Analysis and Purification of Nicotinoyl-Modified Peptides

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 3-5 µm, 4.6 mm ID | C18, 5-10 µm, >10 mm ID |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | Linear, e.g., 5-95% B over 30 min | Shallow Gradient, optimized for separation |

| Flow Rate | 0.5 - 1.5 mL/min | > 5 mL/min |

| Detection | UV at 214/280 nm | UV at 220/280 nm |

Assessment of Optical Purity and Stereochemical Integrity of the D-Lysine Residue

Ensuring the stereochemical integrity of the D-lysine residue in this compound is crucial, as racemization (the conversion of a D-amino acid to a mixture of D and L forms) can occur during peptide synthesis. oup.com The presence of the L-enantiomer as an impurity can significantly impact the biological activity and structure of the final peptide.

The enantiomeric purity of Fmoc-protected amino acids is expected to be high, often greater than 99.0% enantiomeric excess (ee). phenomenex.comwindows.net Chiral HPLC is a powerful technique for assessing the optical purity of amino acid derivatives. phenomenex.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers, allowing for their separation and quantification. phenomenex.com

Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated by standard RP-HPLC, is another common approach. oup.com For lysine derivatives, methods involving chiral fluorescent probes and circular dichroism spectroscopy have also been developed to determine enantiomeric purity. researchgate.netmdpi.com Trapped ion mobility spectrometry (TIMS) is another advanced technique that can be used for the chiral analysis of amino acids after appropriate derivatization. acs.org

Future Perspectives and Emerging Research Avenues

Innovations in Nicotinoyl Protecting Group Chemistry and its Orthogonality

In the realm of solid-phase peptide synthesis (SPPS), the success of constructing complex peptides hinges on the strategic use of protecting groups. nih.gov An essential principle governing this strategy is orthogonality, where specific protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups on the peptide chain. biosynth.com The standard SPPS approach often employs the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino terminus and acid-labile groups like tert-butyl (tBu) for the side chains of other amino acids. researchgate.net

The nicotinoyl (Nic) group, used to protect the ε-amino group of the lysine (B10760008) side chain in Fmoc-D-Lys(Nic)-OH, introduces another layer to this orthogonal strategy. As an acyl-type protecting group, its stability and removal conditions differ from both the base-labile Fmoc group and the standard acid-labile side-chain protecting groups. This distinction is crucial for synthesizing peptides with complex architectures, such as branched or cyclic peptides, where specific lysine side chains need to be deprotected on the solid support for further modification while the rest of the peptide remains protected. researchgate.net

Innovations in this area focus on refining the orthogonality of the nicotinoyl group. Research is geared towards developing milder and more selective cleavage conditions for the Nic group that are completely compatible with the growing peptide and other protecting groups. This ensures that the integrity of the complex biomolecule is maintained throughout the synthesis. The goal is to create a robust and reliable system where the Fmoc, tBu (or similar), and Nic groups can be removed in any desired sequence, providing chemists with maximum flexibility in peptide design and modification.

Table 1: Comparison of Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Protected Function | Cleavage Condition |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino Group | Basic (e.g., Piperidine) |

| tert-Butyloxycarbonyl | Boc | ε-Amino Group (Lys) | Acidic (e.g., TFA) |

| tert-Butyl | tBu | Side Chains (e.g., Asp, Glu, Tyr) | Acidic (e.g., TFA) |

| Nicotinoyl | Nic | ε-Amino Group (Lys) | Specific (e.g., Hydrazinolysis) |

Expanding the Scope of Nε-Nicotinoyl Lysine in Advanced Bioconjugation Methodologies (e.g., Click Chemistry adaptations)

Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of drug development, diagnostics, and materials science. nih.govchemimpex.com Lysine residues are frequently targeted for conjugation due to the high nucleophilicity and surface exposure of their ε-amino group. nih.gov The use of this compound provides a valuable tool for site-specific modification. By incorporating this amino acid into a peptide, the nicotinoyl group can mask the lysine's side chain, preventing it from reacting during conjugation procedures targeted at other sites. chemimpex.com

A significant emerging avenue is the adaptation of peptides containing Nε-nicotinoyl lysine for use in "click chemistry." Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While the nicotinoyl group itself is not a "click" handle, its role is one of strategic protection. A peptide can be synthesized using this compound alongside another amino acid that has been modified with an azide or alkyne group. The robust nature of the nicotinoyl group ensures the lysine side chain remains inert while the click reaction is performed on the azide or alkyne handle. This allows for the precise, site-specific attachment of molecules like fluorescent dyes, polymers, or drug payloads. This approach expands the utility of Nε-nicotinoyl lysine beyond simple protection into the realm of advanced, bioorthogonal conjugation strategies. nih.gov

Exploration of Novel Applications in Supramolecular Chemistry or Nanotechnology

The fields of supramolecular chemistry and nanotechnology leverage non-covalent interactions to build complex, functional assemblies from molecular building blocks. Peptides are particularly attractive components for these technologies due to their inherent ability to self-assemble into well-defined nanostructures like nanofibers, nanotubes, and hydrogels. sruc.ac.ukresearchgate.net Lysine-containing peptides, in particular, have been shown to form unique supramolecular structures and functional biomaterials. nih.govamanote.com

The incorporation of this compound into peptide sequences opens up novel possibilities for designing advanced nanomaterials. The nicotinoyl group, which contains a pyridine (B92270) ring, can introduce specific functionalities that are not present in natural amino acids. These include:

Metal Coordination: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, enabling the creation of metallo-supramolecular structures with unique catalytic or electronic properties.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic molecules, providing an additional driving force for self-assembly and allowing for the templated arrangement of other components.

Hydrogen Bonding: The nicotinoyl moiety can alter the hydrogen-bonding patterns within a peptide assembly, influencing its morphology and stability.

These unique properties could be harnessed to develop novel nanocarriers for drug delivery, scaffolds for tissue engineering, or components for biosensors. sruc.ac.uknih.gov For example, lysine-rich peptides are known to be effective delivery systems for genes and drugs; modifying these peptides with nicotinoyl groups could enhance their self-assembly into stable nanoparticles and introduce new functionalities for targeted delivery. sruc.ac.uknih.gov

Addressing Challenges and Developing New Strategies for the Synthesis of Highly Complex Biomolecules Incorporating this compound

The synthesis of highly complex biomolecules is fraught with challenges, including peptide aggregation during synthesis, incomplete reactions leading to impurities, and the use of hazardous reagents. mblintl.combiomatik.com Incorporating modified amino acids like this compound adds another layer of complexity.

A primary challenge is ensuring the efficient and complete coupling of this relatively bulky amino acid derivative onto the growing peptide chain. Incomplete coupling can lead to deletion sequences, which are difficult to separate from the target peptide. Another challenge is guaranteeing the stability of the nicotinoyl group throughout the many steps of a long peptide synthesis while ensuring its clean and selective removal when desired. openaccesspub.org

To address these challenges, researchers are developing new strategies and technologies:

Microwave-Assisted SPPS: The use of microwave irradiation can accelerate coupling reactions, reduce aggregation, and improve the efficiency of synthesizing difficult or lengthy peptide sequences. mblintl.com

Greener Synthesis Protocols: There is a growing emphasis on developing more sustainable synthesis methods that reduce the reliance on hazardous solvents and reagents, which is a significant challenge in conventional peptide synthesis. biomatik.comopenaccesspub.org

Refined Orthogonal Schemes: Continuous research into novel protecting groups and refining the cleavage conditions for existing ones, including the nicotinoyl group, is essential. This allows for more intricate molecular designs and the synthesis of multi-functional biomolecules with precisely controlled architectures. researchgate.net

By overcoming these hurdles, the full potential of this compound as a building block for next-generation peptides, proteins, and other complex biomolecules can be realized.

Q & A

Q. Basic

- Purity Assessment : Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with UV detection at 265 nm (Fmoc absorbance) .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and NMR (¹H/¹³C) to confirm stereochemistry and Nic/Fmoc integration .

- Chirality Analysis : Polarimetry or chiral HPLC to ensure retention of D-configuration during synthesis .

How can solubility challenges of this compound in SPPS be addressed?

Q. Basic

- Solvent Selection : Dissolve in DMSO (50–100 mg/mL) with sonication (37°C, 10–15 minutes) to prepare stock solutions. For SPPS, dilute in DMF to ≤10 mM to prevent aggregation .

- Coupling Optimization : Use activating agents (HBTU/HOBt) and DIEA to enhance coupling efficiency in hydrophobic peptide sequences .

What strategies enable orthogonal protection when using this compound in multi-functionalized peptides?

Q. Advanced

Layered Deprotection : Combine Nic (mild acid-labile), Fmoc (base-labile), and Alloc (Pd⁰-labile) groups for stepwise side-chain modifications .

Selective Cleavage : Use a 1:2:7 acetic acid/trifluoroethanol/DCM mixture to remove Nic without affecting Wang or 2-chlorotrityl resins .

Validation : Perform MALDI-TOF MS after each deprotection step to confirm selective removal and avoid side reactions .

How should researchers troubleshoot low coupling efficiency of this compound in automated SPPS?

Q. Advanced

- Steric Hindrance Mitigation : Extend coupling time to 2–4 hours or use double coupling with DIC/Oxyma Pure as activators .

- Resin Swelling : Pre-swell resin in DCM for 1 hour before DMF hydration to improve accessibility .

- Real-Time Monitoring : Employ Kaiser/ninhydrin tests after each coupling step to detect unreacted amines .

What are the stability profiles of this compound under long-term storage?

Q. Basic

- Storage Conditions : Store at –80°C (6 months) or –20°C (1 month) in airtight, light-protected vials. Avoid repeated freeze-thaw cycles .

- Degradation Signs : Yellow discoloration or precipitate formation indicates Fmoc cleavage or hydrolysis. Re-purify via precipitation (cold ether) or HPLC if degradation exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.